Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride
Description
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride is a synthetic organic compound characterized by a dichlorophenyl aromatic ring, a cyclopropylamino substituent, and an ethyl ester group, stabilized as a hydrochloride salt. Key properties include:
- Molecular formula: C₁₃H₁₆Cl₃NO₂
- Molecular weight: 324.63 g/mol
- CAS numbers: Discrepancies exist in the provided evidence, with one source citing 1786209-63-9 and another listing 451485-54-4 . This inconsistency warrants verification from authoritative databases.
- Synonyms: Multiple aliases include "MFCD28063730" and "AKOS026359488" .
However, critical data such as purity, solubility, and toxicity are absent in the provided evidence.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15;/h3,6-7,9,12,16H,2,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOTMLSZDVCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, a compound with the CAS number 1786209-63-9, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacodynamics, toxicity, and therapeutic potential.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H16Cl2N2O2
- Molecular Weight : 324.63 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
Pharmacological Profile
This compound has been investigated for various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro assays have demonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent .
- Cytotoxic Effects : Research indicates that the compound can induce cytotoxic effects in certain cancer cell lines. For instance, assays conducted on human cancer cells showed a dose-dependent increase in apoptosis, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis. Further studies are required to clarify these mechanisms.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that at concentrations of 50 µM and above, there was a marked increase in apoptotic cells as determined by flow cytometry analysis. The IC50 values were calculated to be approximately 45 µM for MCF-7 cells and 30 µM for HeLa cells .
Safety Assessments
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity tests in animal models revealed no significant adverse effects at low doses; however, higher doses resulted in observable side effects such as lethargy and gastrointestinal disturbances .
Risk Assessment
The compound is classified with precautionary statements indicating potential irritant properties. It is essential for researchers handling this compound to adhere to safety protocols including the use of personal protective equipment (PPE) .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Note: CAS number discrepancy requires further validation.
Dichlorophenyl Derivatives
Compounds with 2,4-dichlorophenyl groups are prevalent in agrochemicals and pharmaceuticals due to their lipophilicity and resistance to metabolic degradation. Examples include:
- Enilconazole : A broad-spectrum antifungal agent with a dichlorophenyl-imidazole scaffold, emphasizing the role of halogenation in enhancing bioactivity .
- cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanesulfonate monohydrochloride: A structurally complex analog from customs records, highlighting the diversity of dichlorophenyl-based drug candidates .
Ester Hydrochloride Salts
The hydrochloride salt form improves solubility and bioavailability. Comparisons include:
- Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride: Shares the ethyl ester and hydrochloride salt but replaces dichlorophenyl with a methanesulfonyl group, suggesting divergent therapeutic targets .
- Methyl 2-chloro-2-cyclopropylideneacetate : A cyclopropane-containing ester without the dichlorophenyl group, underscoring structural flexibility in ester-based drug design .
Research Implications and Data Gaps
- Structural Optimization: The cyclopropylamino group could reduce toxicity compared to bulkier substituents in analogs like benzilic acid .
- Data Limitations : Critical parameters (e.g., IC₅₀, LD₅₀) and synthetic pathways are absent in the evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A typical synthetic route involves nucleophilic substitution or esterification. For example, methyl 2-amino-2-cyclopropylacetate hydrochloride (a structural analog) is synthesized via esterification of cyclopropane-containing precursors under anhydrous conditions . Key intermediates (e.g., cyclopropylamine derivatives) are characterized using H/C NMR and LC-MS. Impurity profiling often employs HPLC with UV detection, as seen in analogous protocols for triazine derivatives .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemistry, as demonstrated for (Z)-ethyl 2-(4-chlorophenyl) derivatives . For routine analysis, FT-IR confirms functional groups (e.g., ester C=O at ~1740 cm), while F NMR (if applicable) and high-resolution mass spectrometry (HRMS) validate molecular weight and halogen presence .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies on related hydrochlorides (e.g., methyl 2-amino-2-cyclopropylacetate) show degradation under humidity. Recommended storage: desiccated at -20°C for powders and -80°C for solutions, with periodic HPLC purity checks (e.g., 95% threshold) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of the cyclopropane moiety?
- Methodological Answer : Cyclopropanation via [2+1] cycloaddition requires strict temperature control (-10°C to 0°C) to prevent ring-opening. Catalytic systems (e.g., Rh(II) or Cu) improve regioselectivity, as seen in analogous dichlorophenyl-acetate syntheses . Post-reaction quenching with aqueous NHCl minimizes metal residues .
Q. How can contradictory bioactivity data in antifungal or receptor-binding assays be resolved?
- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. For example, imidazole derivatives with 2,4-dichlorophenyl groups show divergent antifungal activity depending on enantiomeric purity . Use chiral HPLC (e.g., Chiralpak IA column) to isolate active enantiomers and reassess IC values .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models parameterize logP (lipophilicity) and plasma protein binding. For analogs like 2-chloro-N-methylacetamide derivatives, in silico ADMET predictions (e.g., SwissADME) align with in vivo clearance rates when adjusted for cyclopropane’s steric effects .
Q. How does the hydrochloride salt form influence solubility and bioavailability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
